molecular formula C20H21NO5 B018094 Crebanine N-oxide CAS No. 102719-85-7

Crebanine N-oxide

Cat. No. B018094
M. Wt: 355.4 g/mol
InChI Key: FCZORVXRVVKVLF-OKKPIIHCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crebanine N-oxide is an alkaloid compound that is found in the roots of Stephania venosa. It has been identified as a potential therapeutic agent due to its pharmacological properties. Crebanine N-oxide has been the subject of scientific research in recent years, with studies investigating its synthesis, mechanism of action, and potential therapeutic applications.

Mechanism Of Action

The mechanism of action of Crebanine N-oxide is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells through the activation of caspases. It has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation.

Biochemical And Physiological Effects

Crebanine N-oxide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of NF-κB, and reduce oxidative stress. Additionally, it has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using Crebanine N-oxide in lab experiments is its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a promising therapeutic agent. However, one limitation is the complexity of its synthesis, which can make it difficult to obtain in large quantities for lab experiments.

Future Directions

There are several future directions for the study of Crebanine N-oxide. One direction is the investigation of its potential therapeutic applications in the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis for use in lab experiments. Finally, the potential side effects of Crebanine N-oxide need to be investigated to ensure its safety for use in humans.

Synthesis Methods

The synthesis of Crebanine N-oxide is a complex process that involves several steps. The first step involves the extraction of the alkaloid from the roots of Stephania venosa. The extracted alkaloid is then purified using chromatography techniques. The final step involves the conversion of the purified alkaloid into Crebanine N-oxide using oxidation reactions.

Scientific Research Applications

Crebanine N-oxide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that Crebanine N-oxide has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.

properties

CAS RN

102719-85-7

Product Name

Crebanine N-oxide

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

(11R)-15,16-dimethoxy-11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene

InChI

InChI=1S/C20H21NO5/c1-21(22)7-6-11-8-16-20(26-10-25-16)18-12-4-5-15(23-2)19(24-3)13(12)9-14(21)17(11)18/h4-5,8,14H,6-7,9-10H2,1-3H3/t14?,21-/m1/s1

InChI Key

FCZORVXRVVKVLF-OKKPIIHCSA-N

Isomeric SMILES

C[N@+]1(CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5OC)OC)OCO3)[O-]

SMILES

C[N+]1(CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5OC)OC)OCO3)[O-]

Canonical SMILES

C[N+]1(CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5OC)OC)OCO3)[O-]

synonyms

crebanine N-oxide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.